Etoposide toniribate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etoposide toniribate is a small molecule investigational drug that has shown potential in cancer treatment. It is a derivative of etoposide, a well-known chemotherapeutic agent used to treat various types of cancer, including testicular cancer and small cell lung cancer . This compound is designed to improve the pharmacokinetic properties and reduce the side effects associated with etoposide .

准备方法

合成路线和反应条件

依托泊苷托尼里酯的合成涉及多个步骤,从天然产物鬼臼毒素开始。 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保所需的化学转化 .

工业生产方法

依托泊苷托尼里酯的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,以最大程度地提高产率和纯度,同时最大程度地降低成本和环境影响 . 最终产品通常被配制成稳定的口服药物制剂或冻干制剂,用于临床使用 .

化学反应分析

Enzymatic Activation via Carboxylesterases

Etoposide toniribate (CAP-7.1) undergoes enzymatic hydrolysis to release its active form, etoposide. This reaction is mediated by carboxylesterases (CE) 1 and 2, which are overexpressed in certain tumor cells. The cleavage occurs at the carbonate ester bond in the CAP-7.1 moiety, yielding etoposide and a byproduct ((4RS)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol .

Key Reaction Parameters:

| Parameter | Detail |

|---|---|

| Enzymes Involved | Carboxylesterase 1 (CES1), Carboxylesterase 2 (CES2) |

| Reaction Type | Hydrolysis of carbonate ester |

| Activation Site | Tumor microenvironment (due to upregulated CE expression) |

| Byproduct | ((4RS)-2,2-Dimethyl-1,3-dioxolan-4-yl)methanol |

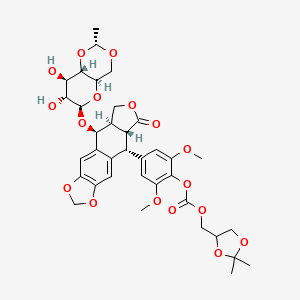

Structural comparison of this compound and etoposide:

Biochemical Interactions of Activated Etoposide

After activation, etoposide inhibits topoisomerase II (TopoII), stabilizing the enzyme-DNA cleavage complex and preventing DNA religation. This results in double-strand DNA breaks and apoptosis .

Mechanism of DNA Interaction:

- Binding to TopoII-DNA Complex : Etoposide intercalates into DNA and forms a ternary complex with TopoII, primarily targeting the α-isoform in cancer cells .

- Stabilization of Cleavable Complex : It inhibits the re-ligation step of TopoII, leading to persistent DNA breaks .

- Cellular Consequences : Accumulated DNA damage triggers ATM/ATR kinase pathways, replication fork collapse, and mitochondrial-dependent apoptosis .

Selectivity Factors:

| Factor | Role in Selectivity |

|---|---|

| Tumor-Specific CE Expression | Higher CE1/CE2 levels in tumors enhance localized activation . |

| TopoIIα Prevalence | Overexpressed in rapidly dividing cancer cells . |

Metabolic and Stability Considerations

While the primary reaction is enzymatic activation, this compound’s stability in plasma is critical for pharmacokinetics:

- Plasma Stability : The prodrug remains inert in systemic circulation due to low CE activity in normal tissues .

- pH Sensitivity : No significant degradation occurs at physiological pH, ensuring tumor-specific activation .

Comparative Reactivity with Etoposide Derivatives

This compound’s prodrug design contrasts with other etoposide analogs:

| Derivative | Activation Mechanism | Tumor Specificity |

|---|---|---|

| Etoposide | Direct TopoII inhibition | Low |

| Etoposide Phosphate | Phosphatase-mediated hydrolysis | Moderate |

| This compound | CE-mediated carbonate ester cleavage | High |

Synthetic and Analytical Challenges

科学研究应用

Chemical Properties and Mechanism of Action

Etoposide toniribate (chemical formula: C36H42O17) is designed to release etoposide upon enzymatic cleavage by carboxylesterases, which are often upregulated in tumor cells. Etoposide primarily acts as a topoisomerase II inhibitor, leading to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately inducing apoptotic cell death in cancer cells .

Orphan Drug Designation

This compound has received orphan drug designation from the FDA for the treatment of relapsed/refractory biliary tract cancer. This designation was based on promising results from a phase II clinical trial that demonstrated its efficacy in patients with advanced disease .

Phase II Trial for Biliary Tract Cancer

- Objective : To evaluate the efficacy and safety of this compound compared to best supportive care.

- Design : Multicenter, open-label study involving 27 patients with unresectable biliary tract cancer.

- Results :

Safety Profile

The most common grade 3-4 adverse events reported included:

- Neutropenia: 78.3%

- Leukopenia: 65.2%

- Thrombocytopenia: 56.5%

- Anemia: 52.2%

These findings indicate a significant incidence of hematological toxicity, necessitating careful monitoring during treatment .

Table 2: Summary of Clinical Trial Results

| Endpoint | This compound | Best Supportive Care |

|---|---|---|

| Disease Control Rate | 55.6% | 20.0% |

| Median PFS | 103 days | 39 days |

| Estimated 1-Year OS | 44% | 11.3% |

Case Studies and Emerging Research

Recent studies have explored the potential applications of this compound beyond biliary tract cancer. For instance, its use is being investigated in other malignancies such as non-small cell lung cancer and small cell lung cancer . Additionally, there is ongoing research into its antibacterial properties, which could expand its therapeutic applications further .

Notable Case Study

A post-hoc analysis from the phase II trial indicated that patients who crossed over from best supportive care to this compound experienced improved disease control rates, suggesting that timely intervention with this drug may significantly benefit patients with advanced biliary tract cancer .

作用机制

相似化合物的比较

属性

CAS 编号 |

433304-61-1 |

|---|---|

分子式 |

C36H42O17 |

分子量 |

746.7 g/mol |

IUPAC 名称 |

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate |

InChI |

InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15-,17?,20+,25-,26-,27+,28-,29-,30-,32-,34+/m1/s1 |

InChI 键 |

FCWSQAKOPTZCOD-SQYSSJHTSA-N |

SMILES |

O=C(OC1=C(OC)C=C([C@H]2[C@]3([H])[C@@](COC3=O)([H])[C@H](O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO5)O4)OC5C)O)O)C6=C2C=C7OCOC7=C6)C=C1OC)OCC8OC(C)(C)OC8 |

手性 SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |

规范 SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CAP-7.1; CAP7.1; CAP 7.1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。